molecular formula C10H16N2O2 B8317871 1-Butyl-5-ethyluracil

1-Butyl-5-ethyluracil

Cat. No.: B8317871
M. Wt: 196.25 g/mol
InChI Key: QBDHGBBKUULWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-5-ethyluracil is a uracil derivative characterized by a butyl group at the N1 position and an ethyl group at the C5 position of the pyrimidine ring. Uracil derivatives are widely studied for their antiviral, antitumor, and cytotoxic properties, with substituent patterns critically influencing their efficacy and selectivity .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-butyl-5-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O2/c1-3-5-6-12-7-8(4-2)9(13)11-10(12)14/h7H,3-6H2,1-2H3,(H,11,13,14)

InChI Key

QBDHGBBKUULWIY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=O)NC1=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This contrasts with 1-(2-hydroxyethoxymethyl)uracil, where the polar substituent improves solubility for antiviral applications .
  • The ethyl group at C5 is less sterically hindered than bulkier substituents (e.g., benzyl or acylethynyl groups), which may reduce off-target interactions while maintaining moderate bioactivity .

Example Syntheses:

N1-Alkylation :

  • This compound : Likely synthesized via alkylation of uracil with butyl halides under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .
  • 1-(2,3-Dihydro-5H-4,1-benzoxathiepin-3-yl)uracil : Utilized alkylation with benzoxathiepinyl halides, highlighting the role of steric effects in reaction yields .

C5 Functionalization :

  • Ethyl groups may be introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling, though direct methods for C5-ethyl substitution are less documented compared to halogen or ethynyl group additions .

Challenges :

  • Competitive alkylation at N3 (common in uracil chemistry) requires careful control of reaction conditions, such as using bulky bases or selective catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.